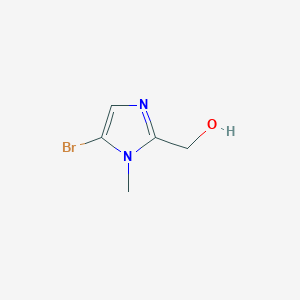

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Vue d'ensemble

Description

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a hydroxymethyl group at position 2 makes this compound unique and of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylimidazole with bromine to form 5-bromo-1-methylimidazole. This intermediate is then treated with formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: (5-Bromo-1-methyl-1H-imidazol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-imidazol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-imidazol-2-ylmethanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of the bromine atom and the hydroxymethyl group may play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1-methyl-1H-imidazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

1-Methyl-1H-imidazol-2-ylmethanol: Lacks the bromine atom, which may affect its biological activity and reactivity.

Uniqueness

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group.

Activité Biologique

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is an imidazole derivative with notable biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly due to its structural characteristics that allow for diverse interactions with biological systems.

Structural Overview

- Molecular Formula : CHBrNO

- Molecular Weight : 189.03 g/mol

- Melting Point : 143–145 °C

- SMILES Notation : CN1C(=CN=C1CO)Br

Imidazole derivatives, including this compound, are known to interact with various biological targets:

- Enzyme Interactions : The compound may act as an inhibitor or activator of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

- Biochemical Pathways : It is involved in several biochemical pathways associated with antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and may possess antifungal properties as well.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's efficacy against common pathogens demonstrated:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

Anticancer Potential

The compound's interactions with cellular mechanisms suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although further research is necessary to confirm these findings .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development:

- Absorption : The compound's solubility and permeability characteristics need to be evaluated.

- Distribution : Its interaction with plasma proteins and tissue distribution patterns are essential for understanding its therapeutic potential.

- Metabolism : Investigating metabolic pathways will help elucidate how the compound is processed in biological systems.

- Excretion : The elimination half-life and routes of excretion must be characterized for effective dosing regimens.

Applications in Drug Discovery

Due to its unique structure, this compound serves as a valuable building block in organic synthesis. Its potential applications include:

- Antimicrobial Agents : Development of new antibiotics or antifungal drugs.

- Anticancer Drugs : Exploration of its ability to target cancer cells selectively.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Imidazole ring with methyl group | Lacks bromine and hydroxymethyl groups |

| 5-Iodo-1-methylimidazole | Iodine instead of bromine at the 5-position | Potentially different reactivity |

| 2-Hydroxymethylimidazole | Hydroxymethyl group at the 2-position | Different biological activity profile |

| 4-Bromo-1-methylimidazole | Bromine at the 4-position | Variation in reactivity compared to (5-Bromo) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using 5-bromoimidazole derivatives and methanol-protected intermediates. For example, analogous imidazole syntheses employ aldehydes and amines under reflux in ethanol or acetonitrile, with yields dependent on catalyst choice (e.g., triethylamine or acetic acid) and temperature control . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and C–Br bonds (~500–600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) resolves imidazole protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–3.1 ppm), and the hydroxymethyl moiety (δ 4.5–5.0 ppm). ¹³C NMR confirms bromine substitution at C5 .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 205.0) .

Q. How can purity be assessed during synthesis, and what are common contaminants?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to monitor purity. Contaminants often include unreacted starting materials (e.g., 5-bromoimidazole) or dehalogenated byproducts. TLC (silica, Rf ~0.3 in ethyl acetate) provides rapid screening .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures (4:1 v/v) or dichloromethane/hexane gradients yield high-purity crystals. Solubility studies in DMSO, methanol, and chloroform guide solvent selection .

Q. How does steric hindrance from the methyl group affect reactivity in downstream functionalization?

- Methodological Answer : The 1-methyl group reduces nucleophilicity at N1, directing electrophilic substitutions to C4 or C2. Bromine at C5 further deactivates the ring, necessitating harsher conditions (e.g., Pd-catalyzed cross-coupling) for Suzuki or Buchwald-Hartwig reactions .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) confirms bond lengths, angles, and packing. For example, monoclinic systems (space group P21/n) with Mo-Kα radiation (λ = 0.71073 Å) are common. Disorder in the hydroxymethyl group may require anisotropic refinement .

Q. How do DFT calculations validate experimental spectroscopic data and predict electronic properties?

- Methodological Answer : B3LYP/6-311+G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps. IR and NMR spectra simulated via Gaussian 09 show <5% deviation from experimental values. Charge distribution analysis reveals electrophilic regions at Br and O atoms .

Q. What mechanistic insights explain contradictory biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from variations in bacterial strains or assay conditions (e.g., pH, incubation time). Control experiments with reference standards (e.g., ciprofloxacin) and dose-response curves (log-concentration vs. inhibition) are critical .

Q. How does the compound’s conformation influence binding to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with protein targets (e.g., cytochrome P450) shows hydrogen bonding between the hydroxymethyl group and active-site residues (e.g., Arg105). Conformational flexibility of the imidazole ring affects binding affinity .

Q. What strategies mitigate bromine displacement during functional group interconversions?

- Methodological Answer : Avoiding strong nucleophiles (e.g., Grignard reagents) and using Pd-catalyzed reactions under inert atmospheres (N₂/Ar) preserves the C–Br bond. Sonogashira couplings with terminal alkynes proceed efficiently without debromination .

Q. Key Considerations

- Data Contradictions : Variability in melting points (e.g., 145–152°C) may reflect polymorphic forms or solvent inclusion. SC-XRD and DSC analyses resolve such discrepancies .

- Advanced Methodologies : Synchrotron XRD and time-resolved spectroscopy elucidate dynamic behavior (e.g., tautomerism) in solution .

Propriétés

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.